2-Chloro-4-(piperidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

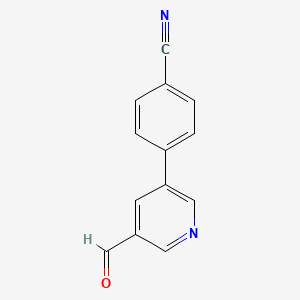

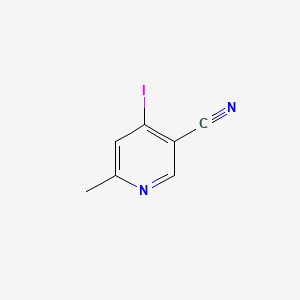

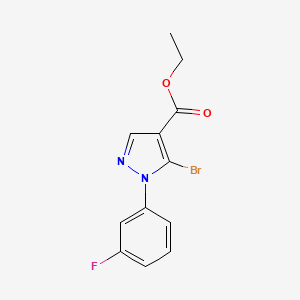

“2-Chloro-4-(piperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1209459-54-0 . It has a molecular weight of 196.68 . The IUPAC name for this compound is 2-chloro-4-(1-piperidinyl)pyridine .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-(piperidin-1-yl)pyridine” is 1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This code provides a specific representation of the molecular structure of the compound.

Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

“2-Chloro-4-(piperidin-1-yl)pyridine” is a solid substance . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Drug Design and Pharmacology

Piperidine derivatives, including 2-Chloro-4-(piperidin-1-yl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . These compounds are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Research

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could include 2-Chloro-4-(piperidin-1-yl)pyridine, have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antimicrobial Research

Piperidine derivatives have shown promising results in antimicrobial research . The compounds were screened for their antibacterial activity against Escherichia coli (E.coli), Pseudomonas aeruginosa (P.aeruginosa), Staphylococcus aureus (S.aureus), Bacillus megaterium, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .

Inhibition of Cell Migration and Invasion

In a study, a compound containing a piperidine moiety inhibited migration and invasion of A549 cells in transwell assays . This suggests that 2-Chloro-4-(piperidin-1-yl)pyridine could potentially be used in research related to cell migration and invasion.

Synthesis of Piperidine Derivatives

2-Chloro-4-(piperidin-1-yl)pyridine could potentially be used in the synthesis of various piperidine derivatives . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Development of Fast and Cost-Effective Methods for Synthesis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which could include 2-Chloro-4-(piperidin-1-yl)pyridine, is an important task of modern organic chemistry .

Safety and Hazards

Future Directions

While the exact future directions for “2-Chloro-4-(piperidin-1-yl)pyridine” are not specified in the available resources, piperidines and their derivatives continue to be an area of active research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design .

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect of some piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name |

2-chloro-4-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCCPYJDWCIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682454 |

Source

|

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(piperidin-1-yl)pyridine | |

CAS RN |

1209459-54-0 |

Source

|

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

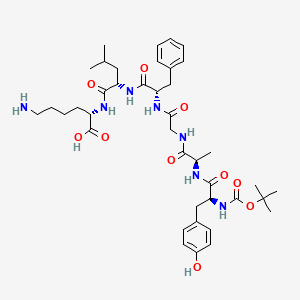

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)